![molecular formula C15H23NO4 B4536260 tert-butyl [3-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B4536260.png)
tert-butyl [3-(2-ethoxyethoxy)phenyl]carbamate
Description
Synthesis Analysis
The synthesis of related tert-butyl carbamates typically involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in methanol-water mixtures, using sodium benzenesulfinate and formic acid. These reactions yield sulfones that act as N-(Boc)-protected nitrones in further reactions with organometallics to produce N-(Boc)hydroxylamines. Such processes highlight the versatility of tert-butyl carbamates as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, has shown double lithiation at the nitrogen and ortho positions relative to the directing metalating group. This demonstrates the compound's reactivity and potential for further chemical modifications, leading to high yields of substituted products under specific conditions (Smith, El‐Hiti, & Alshammari, 2013).
Chemical Reactions and Properties
tert-Butyl carbamates undergo various chemical transformations, showcasing their role as intermediates in the synthesis of biologically active compounds. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate serves as an important intermediate for compounds like omisertinib (AZD9291), indicating the significance of tert-butyl carbamates in medicinal chemistry (Zhao et al., 2017).
properties
IUPAC Name |
tert-butyl N-[3-(2-ethoxyethoxy)phenyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-5-18-9-10-19-13-8-6-7-12(11-13)16-14(17)20-15(2,3)4/h6-8,11H,5,9-10H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHGLAWAHTWXMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(2-ethoxyethoxy)phenyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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